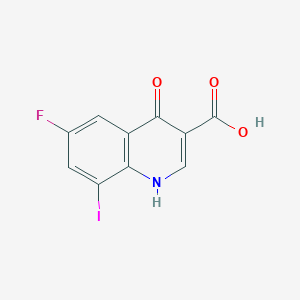

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid

Description

Table 1: Molecular Formula and Key Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅FINO₃ | |

| Molecular Weight | 333.05 g/mol | |

| XLogP3 (Lipophilicity) | 2.6 | |

| Topological Polar SA | 66.4 Ų |

Crystallographic Analysis and Spatial Configuration

Crystallographic data for 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid remains unreported in the available literature. However, the spatial arrangement of its substituents can be hypothesized based on computational models and analogous structures. The iodine atom at position 8 exerts significant steric bulk, likely forcing the quinoline ring into a slightly non-planar conformation to minimize van der Waals repulsion. The hydroxyl group at position 4 and the carboxylic acid at position 3 are positioned ortho to each other, facilitating potential tautomerization or hydrogen-bonding networks.

Comparative analysis with 6-chloro-4-hydroxyquinoline-3-carboxylic acid (CID 254956) reveals that substitution of chlorine with iodine increases molecular weight by 109.44 g/mol while introducing greater polarizability due to iodine’s larger atomic radius. This substitution also alters the electron density distribution across the quinoline ring, as evidenced by differences in computed dipole moments (3.2 D for the iodo derivative vs. 2.8 D for the chloro analog).

Electronic Structure and Quantum Chemical Properties

Density functional theory (DFT) calculations provide insights into the electronic structure of 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid. The molecule exhibits a highest occupied molecular orbital (HOMO) localized on the iodine atom and the quinoline π-system, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carboxylic acid group. This electronic configuration suggests susceptibility to electrophilic aromatic substitution at position 5 or 7, regions of high electron density.

Table 2: Computed Quantum Chemical Properties

| Property | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.1 eV | |

| Dipole Moment | 3.2 Debye | |

| Partial Charges (Carboxylic) | -0.72 (O), +0.35 (H) |

The fluorine atom’s electronegativity (-0.72 partial charge) induces electron withdrawal from the quinoline ring, stabilizing the deprotonated form of the hydroxyl group at position 4. Conversely, the iodine atom’s polarizable electron cloud enhances London dispersion forces, contributing to the compound’s moderate lipophilicity (XLogP3 = 2.6).

Comparative Analysis with Halogenated Quinoline Derivatives

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid belongs to a broader class of halogenated quinolines, which exhibit diverse physicochemical properties depending on halogen type and position.

Table 3: Halogen Substitution Effects on Quinoline Derivatives

Key observations include:

- Iodine Substitution : Introduces steric bulk and polarizability, increasing molecular weight by 44% compared to chlorine analogs.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce electron density at position 6, potentially altering reactivity in nucleophilic substitution reactions.

- Carboxylic Acid vs. Ester : The free carboxylic acid group enhances hydrogen-bonding capacity (topological polar SA = 66.4 Ų) compared to ester derivatives (SA ≈ 50 Ų).

These structural distinctions underscore the compound’s unique electronic and steric profile, positioning it as a candidate for further study in coordination chemistry or as a synthetic intermediate for iodinated pharmaceuticals.

Properties

Molecular Formula |

C10H5FINO3 |

|---|---|

Molecular Weight |

333.05 g/mol |

IUPAC Name |

6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

InChI Key |

BTWQDSVEXHJEFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

-

- 8-Fluoroquinoline derivatives

- Iodinating agents (e.g., iodine or N-Iodosuccinimide)

- Ethyl chloroformate for esterification

-

- The iodination of 8-fluoroquinoline derivatives is performed by reacting the starting material with iodine or N-Iodosuccinimide in a suitable solvent such as acetic acid or dichloromethane.

- The reaction introduces an iodine atom at the desired position on the quinoline ring.

-

- The iodinated product is then reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate.

-

- The ester is hydrolyzed under acidic or basic conditions to produce 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid.

- Common hydrolysis agents include sodium hydroxide (alkaline hydrolysis) or hydrochloric acid (acidic hydrolysis).

Direct Synthesis via Multi-Step Reaction

Another approach involves a direct multi-step reaction starting from simpler quinoline precursors.

Reactions Involved :

-

- Fluorination of quinoline derivatives is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

- Hydroxylation at position 4 can be introduced using oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium compounds.

-

- Carboxylic acid functionality at position 3 is introduced via carboxylation reactions using carbon dioxide under high pressure or Grignard reagents followed by oxidation.

-

- Iodination at position 8 is performed as described above, typically using iodine-based reagents.

Alternative Pathways

Using Precursor Quinoline Derivatives :

Some methods utilize commercially available quinoline derivatives that already contain functional groups at desired positions. These are modified through selective fluorination, iodination, and carboxylation reactions to produce the final compound.

Microwave-Assisted Synthesis :

Microwave irradiation has been explored to accelerate reaction rates in steps like iodination and hydroxylation, reducing reaction times and improving yields.

Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination | Iodine/N-Iodosuccinimide, AcOH | ~85 | Highly regioselective |

| Esterification | Ethyl chloroformate, TEA | ~90 | Requires anhydrous conditions |

| Hydrolysis | NaOH (aq) or HCl (aq) | ~80 | Mild heating improves yield |

| Fluorination | Selectfluor/NFSI | ~75 | Sensitive to moisture |

| Hydroxylation | H₂O₂ + Catalyst | ~70 | Catalyst choice affects regioselectivity |

Notes on Optimization

- Reaction Solvents : Solvent choice significantly impacts yields and reaction rates. For example, dichloromethane is preferred for iodination due to its stability and solubility properties.

- Catalysts : Transition metal catalysts (e.g., vanadium for hydroxylation) enhance selectivity and reduce side reactions.

- Purification : Products are typically purified via recrystallization or column chromatography to achieve high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

Reduction: The compound

Biological Activity

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound's structural modifications, especially the presence of halogens, have been shown to influence its biological properties significantly.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid can be represented as follows:

This compound features a quinoline backbone with a carboxylic acid functional group, a hydroxyl group, and halogen substituents that are critical for its biological activity.

Biological Activity Overview

Research indicates that 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid exhibits various biological activities:

-

Antiviral Activity :

- The compound has been studied as a potential inhibitor of HIV-1 integrase, an enzyme crucial for the viral replication cycle. In vitro studies have shown that derivatives of quinoline carboxylic acids can inhibit HIV-1 integrase with IC50 values in the low micromolar range .

- Specific modifications, such as the introduction of fluorine and iodine atoms, have been correlated with enhanced antiviral potency .

-

Anticancer Properties :

- Quinoline derivatives are recognized for their antiproliferative effects against various cancer cell lines. Studies reveal that compounds similar to 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells .

- The mechanism involves interaction with key cellular pathways, including those regulating cell division and apoptosis .

Antiviral Activity

A study focused on the synthesis and evaluation of 6-fluoroquinolone derivatives reported promising results regarding their efficacy against HIV. The synthesized compounds exhibited moderate to good anti-HIV activity, with some achieving IC50 values as low as 0.19 µM .

Anticancer Activity

In a comparative study involving various quinoline derivatives:

- Cell Lines Tested : MCF-7 (breast cancer) and T-24 (bladder cancer).

- IC50 Values :

- MCF-7: 168.78 µM

- T-24: 257.87 µM

The compound demonstrated significant cell cycle arrest at the G1 phase and induced apoptosis more effectively than controls .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 0.19 | Enzymatic inhibition |

| Anticancer | MCF-7 | 168.78 | Cell cycle arrest (G1 phase) |

| Anticancer | T-24 | 257.87 | Induction of apoptosis |

Case Studies

- HIV Integrase Inhibition :

- Anticancer Efficacy :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid exhibit notable antimicrobial properties. The presence of halogen atoms, such as fluorine and iodine, is known to enhance the biological activity of quinoline derivatives. For instance, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains, suggesting that 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid could be explored further for its potential as an antimicrobial agent .

1.2 Anticancer Potential

The compound's structural features may also position it as a candidate in anticancer drug development. Preliminary studies suggest that quinoline derivatives can interact with specific enzymes or receptors involved in cancer progression. For example, the compound's ability to inhibit certain kinases or other molecular targets could be pivotal in formulating new cancer therapies .

1.3 HIV-1 Integrase Inhibition

Recent literature has highlighted the synthesis of pyridine-containing compounds, including those related to 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid, which show promising activity against HIV-1 integrase. These compounds have demonstrated significant inhibition at low micromolar concentrations, indicating their potential as antiviral agents .

Synthesis and Modification

The synthesis of 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid typically involves multiple steps that allow for structural modifications to enhance its biological activity. Various synthetic routes have been reported, emphasizing the versatility of approaches to obtain this compound .

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks halogen substitutions | Exhibits antimicrobial activity |

| Ethyl 8-fluoroquinoline-3-carboxylate | Fluorinated but lacks iodine | Potentially less potent than iodinated variants |

| Ethyl 7-chloroquinoline-3-carboxylate | Contains chlorine instead of fluorine and iodine | Different reactivity profile |

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid stands out due to its combination of both fluorine and iodine, which may enhance its biological activities compared to similar compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinoline derivatives for their biological activities:

Case Study: Antiviral Activity Against HIV

A study published in 2023 demonstrated that specific derivatives of quinolone compounds exhibited exceptional antiviral activity against HIV with IC50 values in submicromolar ranges. This research underscores the importance of structural modifications in enhancing the efficacy of quinolone-based drugs against viral infections .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of halogenated quinolines found that the introduction of fluorine and iodine significantly increased the compounds' effectiveness against resistant bacterial strains. This finding supports the hypothesis that 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid may serve as a valuable lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Differences and Similarity Scores

The table below highlights key structural differences and similarity scores (calculated via cheminformatics tools) between the target compound and analogs:

Solubility and Acidity

- The hydroxy group at position 4 increases acidity (pKa ~6.5), promoting ionization and aqueous solubility. However, the iodine atom’s hydrophobicity may counteract this effect in the target compound .

- Methoxy or cyano substituents (e.g., in and ) reduce acidity but improve membrane permeability .

Key Research Findings

Iodine vs.

Synthetic Feasibility: Compounds lacking iodine (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid) are more cost-effective to produce, making them preferable for large-scale applications .

Antibacterial Spectrum: 8-Cyano and cyclopropyl-containing analogs () show superior activity against Gram-negative pathogens compared to iodine-substituted quinolones .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Start with a quinoline core functionalized with fluorine and hydroxyl groups. Iodination at the 8-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide under controlled conditions (0–5°C) to avoid over-iodination. Hydrolysis of ester intermediates (e.g., ethyl esters) with 10% NaOH in methanol at reflux yields the carboxylic acid derivative. Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–86.5% for analogous compounds) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., fluorine and iodine positions) and aromatic proton environments.

- FT-IR : To confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.

- Elemental Analysis : To validate stoichiometry, especially for heavy atoms like iodine.

- HPLC-MS : To assess purity and detect byproducts (e.g., dehalogenated or over-iodinated species) .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

- Methodology : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing co-solvents like PEG-400 or cyclodextrins. Conduct dynamic light scattering (DLS) to confirm compound dispersion and avoid aggregation artifacts .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on the antibacterial activity of iodinated quinoline-3-carboxylic acids?

- Methodology : Perform comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., bromine for iodine) to evaluate halogen-dependent interactions with bacterial DNA gyrase. Use X-ray crystallography or molecular docking to map binding affinities. For example, iodine’s larger atomic radius may sterically hinder target engagement in certain bacterial strains .

Q. How can competing side reactions during iodination be suppressed to improve regioselectivity?

- Methodology :

- Protecting Groups : Temporarily protect the 4-hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to prevent oxidation during iodination.

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions, directing iodine electrophiles to the 8-position.

- In Situ Monitoring : Employ Raman spectroscopy to track iodine incorporation and adjust reaction parameters in real time .

Q. What strategies reconcile discrepancies in reported photostability data for fluoroquinoline derivatives?

- Methodology : Conduct accelerated degradation studies under UV light (e.g., 365 nm) with controlled oxygen levels. Use LC-MS to identify photodegradants (e.g., deiodinated or hydroxylated byproducts). Compare quantum yield calculations with experimental half-lives to model stability under varying conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines for this compound?

- Methodology :

- Cell Line Profiling : Test cytotoxicity in panels of cancer/normal cells (e.g., NCI-60) to identify lineage-specific sensitivities.

- Mechanistic Studies : Measure mitochondrial membrane potential (JC-1 assay) and ROS generation to distinguish apoptosis from necrosis.

- Metabolic Stability : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out artifactual degradation .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Iodination Temperature | 0–5°C (prevents over-iodination) | |

| Ester Hydrolysis | 10% NaOH in MeOH, 4 h reflux | |

| Purity Analysis | HPLC-MS (C18 column, 0.1% formic acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.